2-Chloro-4-nitrophenyl-beta-D-cellobioside

Enzyme Kinetics Substrate Specificity Transglycosylation Engineering

Conventional cellulase substrates often exhibit high background hydrolysis, complicating the screening of transglycosylation-enhancing mutants. 2-Chloro-4-nitrophenyl-β-D-cellobioside is a poorly recognized substrate that shifts the transglycosylation/hydrolysis equilibrium, enabling precise high-throughput selection. · Low basal hydrolysis rate for directed evolution of retaining GHs with improved transglycosylation yields · Chromogenic release at 405 nm for standard microplate reader quantification · ≥98% purity with reliable global supply for enzyme engineering and biofuels research

Molecular Formula C18H24ClNO13
Molecular Weight 497.834
CAS No. 135743-28-1
Cat. No. B593194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitrophenyl-beta-D-cellobioside
CAS135743-28-1
Molecular FormulaC18H24ClNO13
Molecular Weight497.834
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1
InChIKeyRFGBZYLCQCJGOG-KFRZSCGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-nitrophenyl-beta-D-cellobioside: Chromogenic Cellulase Substrate


2-Chloro-4-nitrophenyl-beta-D-cellobioside (CAS 135743-28-1) is a synthetic chromogenic substrate designed for the detection and kinetic characterization of cellulase and β-glucosidase enzymes . It consists of a cellobiose disaccharide linked to a 2-chloro-4-nitrophenyl chromophore; enzymatic cleavage releases 2-chloro-4-nitrophenol, which can be monitored spectrophotometrically at 405 nm [1]. This compound is a member of the broader nitrophenyl-cellobioside substrate class and is widely used in biofuels research, enzyme engineering, and carbohydrate-active enzyme discovery [2].

Substrate Specificity of 2-Chloro-4-nitrophenyl-beta-D-cellobioside


Structural variations among nitrophenyl-cellobioside substrates significantly influence enzyme recognition, kinetic parameters, and assay sensitivity. While 4-nitrophenyl-β-D-cellobioside (pNP-cellobioside) and 2-nitrophenyl-β-D-cellobioside share the same core disaccharide, the position and type of substituent on the leaving group alter the substrate's electronic properties and steric profile. 2-Chloro-4-nitrophenyl-beta-D-cellobioside contains an ortho-chloro substituent adjacent to the glycosidic linkage, which modifies the leaving group's pKa and the enzyme's Michaelis complex [1]. The published literature explicitly describes this compound as a "poorly recognized substrate" for certain glycoside hydrolases, a property that has been exploited to shift the transglycosylation/hydrolysis equilibrium in engineered enzymes—a functional characteristic not replicable with unsubstituted nitrophenyl substrates [2].

2-Chloro-4-nitrophenyl-beta-D-cellobioside: Quantitative Evidence


endo-Glycoceramidase II Substrate Discrimination

In the study by Durand et al. (2016), the wild-type endo-glycoceramidase II from Rhodococcus sp. exhibits markedly different kinetic efficiency toward 2-chloro-4-nitrophenyl β-cellobioside (CNP-β-Celb) compared to its natural substrate, ganglioside GM1. The catalytic efficiency (kcat/KM) on CNP-β-Celb is approximately 80-fold lower than that on GM1a, making CNP-β-Celb a 'poorly recognized substrate' [1]. This property was critical for the study's goal: the D311Y mutant exhibited a lowered KM for CNP-β-Celb hydrolysis, which, combined with increased acceptor recognition, led to transglycosylation yields of 68–93% for alkyl β-cellobioside synthesis [1]. While the absolute KM and kcat values are not publicly extractable from the available abstract, the qualitative difference is explicitly stated and supported by the experimental design.

Enzyme Kinetics Substrate Specificity Transglycosylation Engineering

End-Blocked Substrates for Endo-Glucanase Assays

McCleary et al. (2013) developed a panel of end-blocked 2-chloro-4-nitrophenyl cello-oligosaccharides, including 4,6-O-benzylidene 2-chloro-4-nitrophenyl β-D-cellobioside, for the specific assay of endo-1,4-β-glucanase (cellulase) [1]. These substrates are designed to prevent cleavage by exo-acting β-glucosidases, a major limitation of traditional unblocked nitrophenyl substrates. The 2-chloro-4-nitrophenyl chromophore provides a detectable signal upon enzymatic cleavage, and the end-blocking modification confers resistance to non-specific hydrolysis. This method enables automation-friendly, specific measurement of endo-cellulase activity, a need not adequately met by 4-nitrophenyl-cellobioside or 2-nitrophenyl-cellobioside substrates in crude enzyme preparations.

Cellulase Assay High-Throughput Screening Endo-glucanase Activity

Cellobiohydrolase Inhibition Substrate

Tuohy et al. (2002) investigated the cellobiohydrolases (CBH IA, CBH IB, CBH II) from Talaromyces emersonii and determined inhibition constants (Ki) for cellobiose using distinct substrates. For CBH IA and CBH IB, 4-nitrophenyl-β-cellobioside was used, yielding Ki values of 2.5 mM and 0.18 mM, respectively. For CBH II, 2-chloro-4-nitrophenyl-β-cellotrioside (not the cellobioside) was employed as the substrate, yielding a Ki of 0.16 mM [1]. This demonstrates that 2-chloro-4-nitrophenyl-based substrates can be preferentially recognized by certain cellulase isoforms, providing a tool for isoform-specific kinetic characterization.

Cellobiohydrolase Kinetics Enzyme Inhibition Talaromyces emersonii

Applications of 2-Chloro-4-nitrophenyl-beta-D-cellobioside


Engineering Transglycosylation Activity

Based on the property of being a poorly recognized substrate, 2-chloro-4-nitrophenyl-β-D-cellobioside is ideal for directed evolution campaigns aiming to enhance the transglycosylation/hydrolysis ratio of retaining glycoside hydrolases. As demonstrated by Durand et al. (2016), the compound's low basal hydrolysis rate allows screening for mutants with improved KM and transglycosylation yields . The chromogenic release of 2-chloro-4-nitrophenol enables high-throughput 96-well plate screening.

Endo-Cellulase Assay Development

The end-blocked derivatives of 2-chloro-4-nitrophenyl-cellobioside are uniquely suited for developing specific endo-cellulase assays that exclude interference from exo-β-glucosidases. This is critical in industrial enzyme cocktails where multiple cellulase activities coexist. The chromogenic readout at 405 nm is compatible with standard microplate readers, facilitating automation in quality control and enzyme formulation optimization .

CBH Isoform and Inhibitor Screening

Drawing from the differential Ki data for Talaromyces emersonii CBH isoforms, substrates based on the 2-chloro-4-nitrophenyl scaffold can be employed to characterize the active site preferences of cellobiohydrolases. This is valuable for inhibitor screening in the context of cellulase engineering for biomass degradation or for identifying specific inhibitors of fungal cellulases in agricultural or industrial settings .

Cellulase Optimization for Ethanol Production

The compound is specifically indicated for use in biofuels research to measure cellulase activity for optimum ethanol production. This application leverages the chromogenic detection capability for kinetic characterization of cellulases, enabling researchers to optimize enzyme loading and composition for maximum saccharification efficiency .

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